

TAK-683 Acetate: A Technical Guide to its Role as a KISS1R Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAK-683 acetate

Cat. No.: B10828506

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Abstract

TAK-683 is a potent and metabolically stable nonapeptide agonist of the kisspeptin-1 receptor (KISS1R), also known as GPR54. This document provides a comprehensive technical overview of **TAK-683 acetate**, detailing its mechanism of action, pharmacological profile, and its effects on the hypothalamic-pituitary-gonadal (HPG) axis. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of endocrinology, oncology, and drug development, offering insights into the therapeutic potential of targeting the KISS1R signaling pathway.

Introduction

The discovery of kisspeptin and its receptor, KISS1R, has revolutionized our understanding of the neuroendocrine control of reproduction. The KISS1/KISS1R system is now recognized as a critical regulator of gonadotropin-releasing hormone (GnRH) secretion and, consequently, the entire reproductive cascade.^[1] Dysregulation of this pathway has been implicated in various reproductive disorders.

TAK-683, a synthetic analog of metastatin (kisspeptin-54), has been developed as a potent KISS1R agonist with improved pharmacokinetic properties compared to native kisspeptins.^[2] Its acetate salt form enhances its stability and solubility for pharmaceutical formulation.^{[3][4]}

This guide will delve into the technical details of **TAK-683 acetate**'s function as a KISS1R agonist, summarizing key preclinical and clinical findings.

Physicochemical Properties of TAK-683 Acetate

TAK-683 is a nonapeptide metastatin analog.^{[3][4]} The acetate salt of TAK-683 is a white to off-white powder.

Property	Value
Molecular Formula	C66H87N17O15
Molecular Weight	1358.5 g/mol
Form	Acetate Salt
Appearance	White to off-white powder

Table 1: Physicochemical Properties of **TAK-683 Acetate**.^[5]

Mechanism of Action: KISS1R Agonism and Downstream Signaling

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a G-protein coupled receptor (GPCR).^{[3][4]} The primary signaling pathway initiated by KISS1R activation is through the Gαq/11 protein.

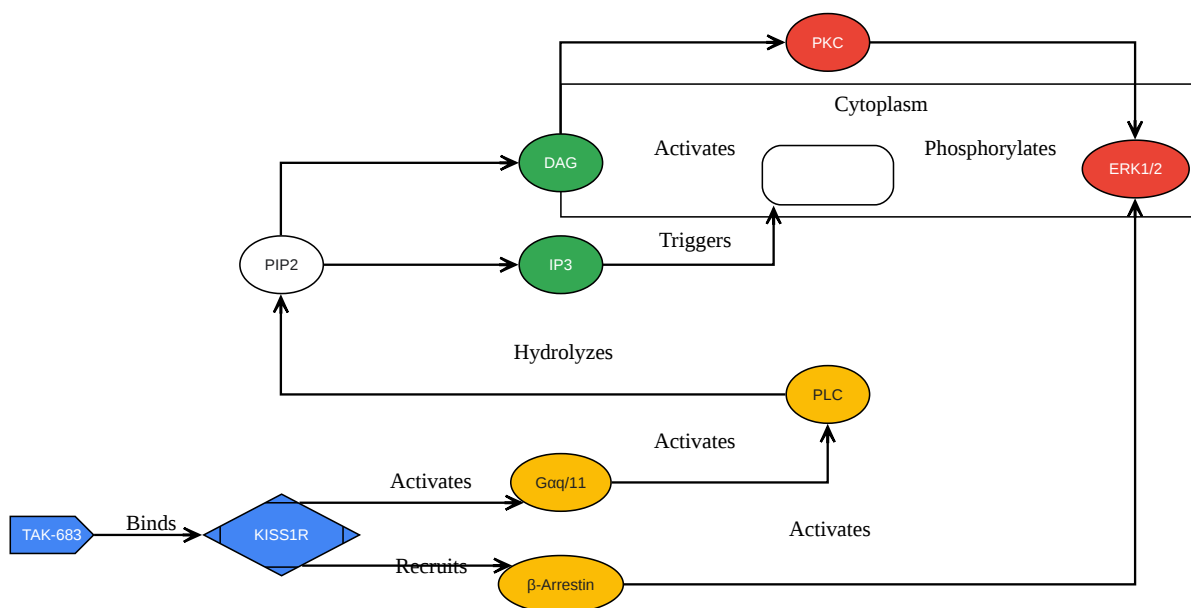
KISS1R Signaling Cascade

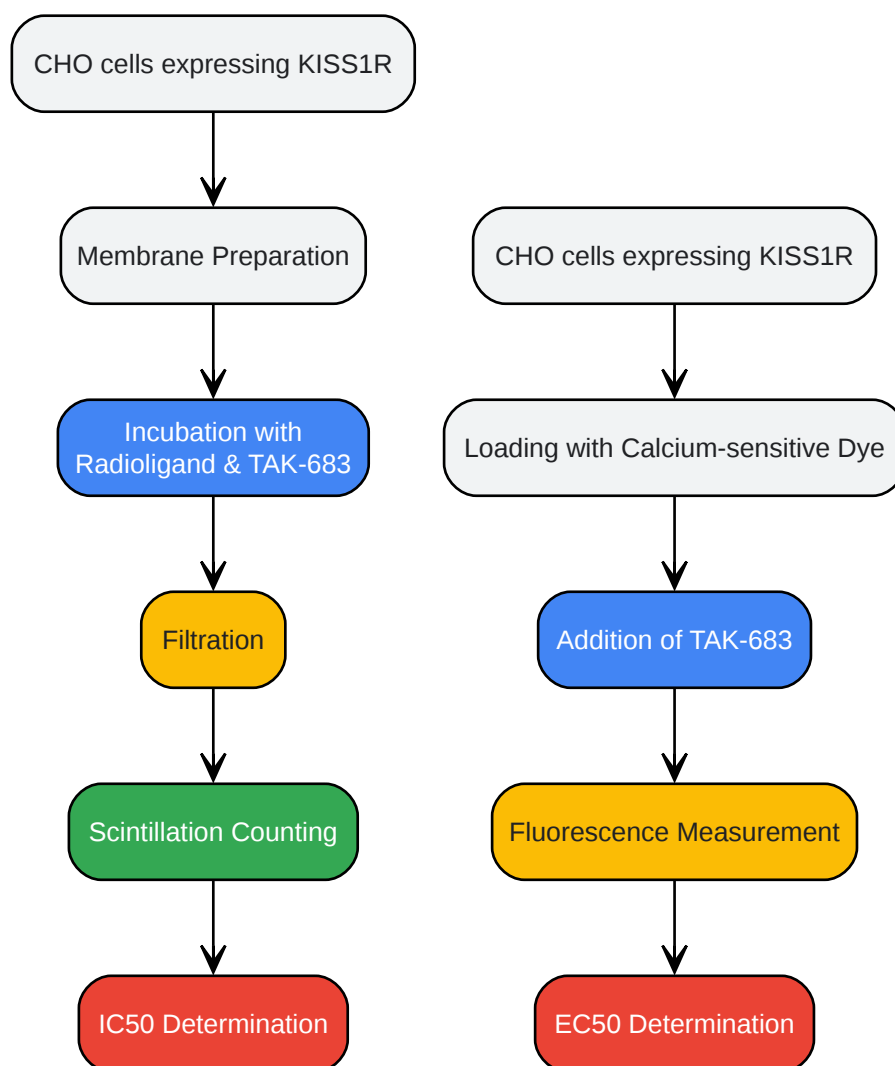
Upon binding of TAK-683, KISS1R undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

- IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

- DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate downstream targets, including mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Recent evidence also suggests that KISS1R can signal independently of Gαq/11 through β-arrestin pathways, which can also lead to ERK1/2 activation.[6]





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- To cite this document: BenchChem. [TAK-683 Acetate: A Technical Guide to its Role as a KISS1R Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828506#what-is-tak-683-acetate-s-role-as-a-kiss1r-agonist]

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